1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-

描述

Systematic Nomenclature and Structural Identification

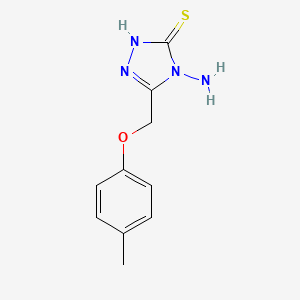

The systematic nomenclature of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen atoms and sulfur functionality. According to chemical database records, this compound carries the Chemical Abstracts Service registry number 113766-05-5 and possesses the molecular formula C₁₀H₁₂N₄OS. The International Chemical Identifier Key for this compound is documented as HJKIXHOOIHRORL-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

The structural architecture of this molecule centers on a five-membered 1,2,4-triazole ring system, which represents one of the most important pharmacophore frameworks in medicinal chemistry. The triazole core exists in tautomeric equilibrium between 1H and 4H forms, with the 1H tautomer being indicated in the systematic name. The thione functionality at position 5 introduces significant electronic characteristics that influence both the compound's reactivity and biological activity. Research has demonstrated that triazole heterocycles incorporating sulfur in the form of thione substitution exhibit enhanced potency compared to their parent derivatives.

| Structural Component | Position | Chemical Significance |

|---|---|---|

| Amino Group | Position 4 | Provides hydrogen bonding capability and nucleophilic character |

| Methylphenoxymethyl Group | Position 3 | Contributes to lipophilicity and potential aromatic interactions |

| Thione Group | Position 5 | Enables metal coordination and influences electronic properties |

| Triazole Ring | Core Structure | Provides metabolic stability and receptor binding affinity |

The methylphenoxymethyl substituent at position 3 represents a significant structural modification that can influence the compound's solubility, stability, and interaction with biological targets. Studies on similar triazole derivatives have shown that the presence of methylphenoxy substituents can enhance binding affinity and selectivity toward specific molecular targets while modulating biological pathways. The amino group at position 4 serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors and potentially enhancing the compound's pharmacological profile.

Historical Context in Heterocyclic Chemistry Research

The development of 1,2,4-triazole chemistry traces its origins to the pioneering work of Luigi Brugnatelli in the early nineteenth century, who first isolated heterocyclic compounds, laying the groundwork for modern heterocyclic research. The specific nomenclature "triazole" was coined in 1885 by Bladin, who recognized the importance of this carbon-nitrogen ring system and established the foundation for systematic study of triazole derivatives. This historical framework provided the theoretical basis for understanding nitrogen-containing heterocycles that would eventually lead to the synthesis of complex derivatives such as 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-.

The evolution of triazole chemistry accelerated significantly during the twentieth century as researchers began to appreciate the unique electronic properties and synthetic versatility of these five-membered heterocycles. The recognition that 1,2,4-triazoles exist in two distinct tautomeric forms, specifically 1H and 4H configurations, represented a crucial advancement in understanding their chemical behavior and biological activity. This tautomeric relationship became particularly important for pharmaceutical applications, as different tautomers can exhibit varying degrees of biological activity and receptor binding characteristics.

The development of synthetic methodologies for triazole construction has undergone continuous refinement, with classical approaches such as the Pellizzari reaction providing fundamental synthetic pathways. The Pellizzari reaction, which involves the combination of amides and acyl hydrazides, established a general framework for triazole synthesis that remains relevant to contemporary research. Modern synthetic approaches have expanded these classical methods to include microwave-assisted synthesis, copper-catalyzed cyclizations, and iodine-mediated oxidative processes, enabling more efficient and environmentally sustainable preparation of complex triazole derivatives.

Contemporary research has revealed that the incorporation of sulfur functionality, particularly in the form of thione groups, represents a significant advancement in triazole chemistry. Studies have documented that thione-substituted triazoles demonstrate enhanced biological activities compared to their oxygen-containing analogs, establishing sulfur incorporation as a valuable strategy for drug development. This historical progression from basic heterocycle discovery to sophisticated functional group manipulation illustrates the maturation of triazole chemistry as a discipline.

Significance in Modern Pharmaceutical and Material Science

The significance of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- in contemporary pharmaceutical research stems from the well-established biological activities of the 1,2,4-triazole pharmacophore. Comprehensive reviews of triazole medicinal chemistry have documented extensive pharmacological profiles including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities. The specific structural features of this compound, particularly the combination of amino, thione, and methylphenoxy functionalities, position it as a promising candidate for drug discovery applications.

Research investigations into triazole-based anticancer agents have revealed significant potential for compounds bearing similar structural motifs. Studies have demonstrated that triazole derivatives incorporating thione functionality can exhibit remarkable antiproliferative effects against various cancer cell lines, with some compounds showing activity values below 2.0 micromolar. The mechanism of action for these compounds often involves inhibition of key enzymes such as tubulin polymerization, epidermal growth factor receptor, and B-Raf kinase, suggesting multiple therapeutic targets for triazole-based drug candidates.

The material science applications of triazole derivatives have expanded significantly in recent years, with research demonstrating their utility in ionic liquids, corrosion inhibitors, agrochemicals, polymers, and supramolecular chemistry. The unique electronic properties of the triazole ring system, combined with the coordination capabilities of thione functionality, enable these compounds to serve as building blocks for advanced materials. The methylphenoxy substituent in the target compound may contribute additional properties such as enhanced thermal stability and improved processing characteristics for material applications.

Contemporary pharmaceutical development has increasingly recognized the importance of privileged scaffolds such as the 1,2,4-triazole framework for drug discovery efforts. The metabolic stability of triazole rings, combined with their ability to participate in hydrogen bonding and coordinate with metal ions, makes them valuable pharmacophores for medicinal chemistry applications. The specific structural modifications present in 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- represent rational drug design approaches aimed at optimizing biological activity while maintaining favorable pharmaceutical properties.

The emerging field of green chemistry has also benefited from triazole research, with new synthetic methodologies providing more environmentally sustainable approaches to heterocycle preparation. Recent developments in triazole synthesis have emphasized the use of microwave irradiation, copper catalysis, and solvent-free conditions to reduce environmental impact while maintaining synthetic efficiency. These advances in synthetic methodology directly impact the accessibility and commercial viability of compounds such as 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- for pharmaceutical and material science applications.

属性

IUPAC Name |

4-amino-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKIXHOOIHRORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150546 | |

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113766-05-5 | |

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113766055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes for the Triazole Core Formation

The fundamental step in preparing 1H-1,2,4-Triazole-5-thione derivatives is the formation of the 1,2,4-triazole ring, typically achieved by cyclization reactions involving hydrazine derivatives and carbon disulfide. This approach yields the triazole-5-thione scaffold, which is essential for further functionalization.

- Cyclization Reaction: Hydrazine hydrate reacts with appropriate precursors such as carbon disulfide under reflux conditions in solvents like ethanol or xylene. This reaction forms the 1,2,4-triazole-5-thione ring system with high yield and purity. For example, refluxing hydrazine hydrate with a suitable precursor for three days followed by crystallization yields the triazole-5-thione intermediate with about 85% yield and melting points around 231-233°C.

Introduction of the 4-Amino Group

The amino group at the 4-position of the triazole ring is introduced either during the ring formation or via subsequent substitution reactions.

Direct Amination: Some synthetic routes involve using amino-substituted hydrazine derivatives or amination of the triazole ring post-cyclization.

Nucleophilic Substitution: The amino group can also be introduced by nucleophilic substitution on halogenated triazole intermediates, allowing for selective functionalization.

Attachment of the (4-Methylphenoxy)methyl Group

The 3-position substitution with the (4-methylphenoxy)methyl moiety is typically achieved through nucleophilic substitution reactions involving the formation of a methylphenoxy methyl intermediate.

Intermediate Formation: 4-Methylphenol reacts with chloromethyl methyl ether to form the methylphenoxy methyl intermediate.

Substitution on Triazole: This intermediate then undergoes nucleophilic substitution with the triazole derivative, attaching the (4-methylphenoxy)methyl group at the 3-position of the triazole ring.

Detailed Reaction Conditions and Reagents

Purification and Crystallization

The crude products are typically purified by crystallization from solvents such as water or isopropanol.

Repeated crystallization and washing with cold isopropanol improve purity, achieving up to 99.4% purity with yields around 90% in multi-run processes.

Alternative Synthetic Approaches and Optimization

Some methods involve protection and deprotection strategies on the triazole ring to facilitate selective substitution, such as using lithium reagents for 5-position protection followed by carboxylation and esterification steps.

Optimization of reaction conditions, such as temperature control, solvent choice, and reagent stoichiometry, is critical to maximize yield and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The cyclization step is sensitive to reaction time and temperature; prolonged reflux ensures complete ring closure.

The nucleophilic substitution to introduce the methylphenoxy methyl group requires careful control to avoid side reactions such as over-alkylation.

Purification by repeated crystallization is essential to remove unreacted starting materials and side products, ensuring the compound's suitability for further applications.

The use of environmentally benign solvents and mild reaction conditions is preferred to enhance sustainability and safety.

化学反应分析

Types of Reactions: 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted triazoles depending on the reagents used.

科学研究应用

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. For instance, a study synthesized various 4-amino-1,2,4-triazole derivatives and evaluated their antibacterial activity against several strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Amino-3-(4-methylphenoxy)methyl-1H-1,2,4-triazole | E. coli | 5 µg/mL | 14–22 |

| 4-Hydroxyphenyl derivative | S. aureus | 2 µg/mL | 26–27 |

| Novel indole derivative | S. aureus | 8 µg/mL | 28 |

Antifungal Activity

The compound has also shown promise as an antifungal agent. Research has demonstrated that triazole derivatives can inhibit the growth of fungal pathogens effectively. For example, derivatives with specific substitutions on the triazole ring were evaluated for their antifungal activity against strains such as Candida albicans, showing significant efficacy .

Anticancer Properties

Triazoles have been investigated for their potential anticancer activities. Studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from 1H-1,2,4-triazole have been tested against various cancer cell lines and demonstrated cytotoxic effects .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole derivative A | MCF-7 (breast cancer) | 10 |

| Triazole derivative B | HeLa (cervical cancer) | 15 |

Antioxidant Activity

Triazoles have been recognized for their antioxidant properties as well. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems . This property is particularly valuable in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has also been documented. Certain derivatives have shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting their use as therapeutic agents in inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Antibacterial Triazoles

A comprehensive study conducted by Muthal et al. synthesized a series of triazole derivatives and evaluated their antibacterial properties against multiple strains of bacteria. The study found that modifications to the phenyl ring significantly affected the antibacterial efficacy of the compounds .

Case Study 2: Anticancer Screening of Triazole Derivatives

In another notable study, researchers synthesized a library of triazole derivatives and screened them against various cancer cell lines. The results showed that specific structural modifications enhanced cytotoxicity against breast and cervical cancer cells .

作用机制

The mechanism of action of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity. The amino and methylphenoxy methyl groups can enhance binding affinity and selectivity towards specific molecular targets, modulating biological pathways.

相似化合物的比较

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents at positions 3 and 4 of the triazole core. Below is a comparative analysis:

Key Observations:

- Lipophilicity: Bulky substituents like tert-butylphenoxy (logP ≈ 3.5) increase lipophilicity, enhancing membrane penetration but reducing aqueous solubility . The target compound’s 4-methylphenoxy group balances moderate lipophilicity (predicted logP ~2.1) with solubility.

- Antioxidant Activity: The 1,2,4-triazole-5-thione core itself contributes to radical scavenging, but derivatives with electron-donating groups (e.g., 4-phenylthiazole or tert-butylphenoxy) exhibit superior ABTS radical cation quenching .

- Biological Specificity: The 4-methylphenoxy group in the target compound may confer selectivity against Gram-positive bacteria, whereas analogs with pyrrole or methoxyphenyl substituents show activity against mycobacteria .

Crystallographic and Stability Insights

- Hydrogen Bonding: The 4-amino group participates in N–H···S and N–H···O hydrogen bonds, stabilizing the thione tautomer .

- Crystal Packing: Analogs with aromatic substituents (e.g., phenyl) exhibit π-π stacking, whereas aliphatic groups (e.g., cyclohexyl) reduce crystallinity .

生物活性

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on various research studies.

Chemical Structure and Properties

The compound's chemical formula is and features a triazole ring with a thione group. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1H-1,2,4-triazole exhibit notable antimicrobial properties. For instance:

- Study Findings : A series of synthesized triazole derivatives were screened for their antimicrobial activity against various bacterial strains. The results indicated that certain compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications on the triazole scaffold can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

- Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

-

Case Studies :

- A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 10 |

| Compound E | HeLa | 15 |

These results highlight the importance of structural modifications in enhancing anticancer activity .

Enzyme Inhibition

1H-1,2,4-Triazole derivatives are also recognized for their ability to inhibit various enzymes:

- β-Lactamase Inhibition : Recent studies have identified that certain derivatives can inhibit serine and metallo-β-lactamases effectively. This is crucial for combating antibiotic resistance.

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| Compound F | KPC-2 | 5 |

| Compound G | VIM-1 | 8 |

The inhibition profiles indicate that these compounds could serve as promising candidates for developing new β-lactamase inhibitors .

常见问题

Q. What strategies mitigate challenges in scaling up triazole-thione synthesis while maintaining reproducibility?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat/mass transfer for exothermic reactions .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reagent feed rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。